1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
Compounds structurally related to the query chemical have been studied for their potential anti-HIV activities. For instance, derivatives of uracil, which share a resemblance in chemical structure to the pyrido[2,3-d]pyrimidine class, have shown activity against HIV-1, suggesting potential therapeutic applications in antiviral research (Malik, Singh, & Kumar, 2006).
Nonlinear Optical Properties
Novel styryl dyes within the pyrido[2,3-d]pyrimidine category have been explored for their third-order nonlinear optical properties, demonstrating potential as materials for optical device applications due to their significant nonlinear absorption and refractive indices (Shettigar et al., 2009).
Antitumor and Chemotherapeutic Applications
Derivatives similar to the pyrido[2,3-d]pyrimidine core have been investigated for their antitumor activities, indicating the potential use of such compounds in developing new chemotherapeutic agents. Research has focused on synthesizing and testing the biological activities of these compounds against various cancer models (Grivsky et al., 1980).
Synthesis and Material Science
The synthesis of heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives, contributes to material science by providing new compounds with potential applications in various fields, such as electronics and photonics. These syntheses involve novel methodologies and offer insights into the chemical properties and applications of these materials (Jatczak et al., 2014).
Urease Inhibition
Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones, a related chemical class, has identified compounds with significant urease inhibitory activity. These findings suggest potential applications in designing inhibitors for enzymes of clinical and agricultural importance (Rauf et al., 2010).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methoxybenzylamine in the presence of a suitable solvent to form the corresponding imine.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to the imine solution and stirring at a suitable temperature for a specific time period.", "Step 3: Addition of a catalyst to the reaction mixture and stirring for a specific time period to yield the final product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] } | |
CAS No. |
931340-16-8 |
Molecular Formula |
C22H18ClN3O3 |
Molecular Weight |
407.85 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3 |
InChI Key |
CQDQTXLPGZQEJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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